molecular formula C21H17ClFN3O3S B11289984 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11289984
M. Wt: 445.9 g/mol
InChI Key: BVTMWAOBMRZMIA-UHFFFAOYSA-N
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Description

5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro-fluorophenyl group, a dimethoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 3,4-dimethoxybenzaldehyde, which undergoes a cyclization reaction with a thioamide to form the thiazole ring.

    Coupling with the Pyrrolone Core: The thiazole derivative is then coupled with a pyrrolone precursor under conditions that facilitate the formation of the dihydropyrrolone ring.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.

    Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions, typically using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the halogenated phenyl rings, potentially removing the chloro or fluoro substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions that promote nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-thione
  • 5-amino-1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClFN3O3S

Molecular Weight

445.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H17ClFN3O3S/c1-28-17-6-3-11(7-18(17)29-2)15-10-30-21(25-15)19-16(27)9-26(20(19)24)12-4-5-14(23)13(22)8-12/h3-8,10,24,27H,9H2,1-2H3

InChI Key

BVTMWAOBMRZMIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC(=C(C=C4)F)Cl)O)OC

Origin of Product

United States

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